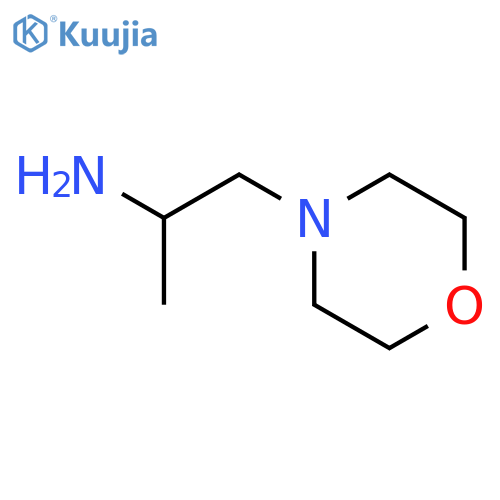Cas no 50998-05-5 (1-Morpholinopropan-2-amine)

1-Morpholinopropan-2-amine structure
商品名:1-Morpholinopropan-2-amine
CAS番号:50998-05-5
MF:C7H16N2O
メガワット:144.214741706848
MDL:MFCD00014621
CID:376862
PubChem ID:329775305
1-Morpholinopropan-2-amine 化学的及び物理的性質
名前と識別子
-
- 1-Morpholinopropan-2-amine
- 1-Methyl-2-morpholin-4-ylethylamine
- 1-METHYL-2-MORPHOLIN-4-YL-ETHYLAMINE
- 4-(2-Aminopropyl)Morpholine
- 4-Morpholineethanamine,a-methyl-
- N-(2-aminopropyl)morpholine
- (1-methyl-2-morpholin-4-ylethyl)amine
- 1-(4-morpholinyl)-2-propanamine(SALTDATA: FREE)
- 1-(morpholin-4-yl)propan-2-amine
- 1-morpholin-4-ylprop-2-ylamine
- AC1Q2BBZ
- EINECS 256-904-2
- N-(2-aminopropyl)-tetrahydro- 1,4-oxazine
- SBB017919
- SureCN39809
- α-Methyl-4-morpholineethanamine
- 1-(4-morpholinyl)-2-propanamine
- 1-Morpholino-propan-2-amine 2HCl
- 4-Morpholineethanamine, .alpha.-methyl-
- 50998-05-5
- MFCD09723220
- 2-Amino-1-morpholinopropane
- N-(2-aminopropyl)-morpholine
- BS-28639
- EN300-40421
- MFCD00014621
- [1-Methyl-2-(morpholin-4-yl)ethyl]amine
- SCHEMBL39809
- 1-(4-Morpholinyl)-2-propanamine, AldrichCPR
- SWZKXIPDGAAYKE-UHFFFAOYSA-N
- AKOS016046570
- CS-0207467
- a-methyl-4-morpholineethanamine
- NS00057123
- 1-morpholin-4-ylpropan-2-amine
- Z271007874
- BB 0260987
- FT-0678429
- 4-Morpholineethanamine, alpha-methyl-
- AKOS000137160
- DTXSID40885939
- STK348976
- BBL039604
- G15145
-
- MDL: MFCD00014621
- インチ: InChI=1S/C7H16N2O/c1-7(8)6-9-2-4-10-5-3-9/h7H,2-6,8H2,1H3
- InChIKey: SWZKXIPDGAAYKE-UHFFFAOYSA-N
- ほほえんだ: CC(CN1CCOCC1)N
計算された属性
- せいみつぶんしりょう: 144.12638
- どういたいしつりょう: 144.126
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 91.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 38.5Ų
じっけんとくせい
- 密度みつど: 0.983
- ふってん: 214.8°Cat760mmHg
- フラッシュポイント: 83.7°C
- 屈折率: 1.471
- PSA: 38.49
- 酸性度係数(pKa): 9.97±0.10(Predicted)
1-Morpholinopropan-2-amine セキュリティ情報
-
記号:


- シグナルワード:Danger
- 危害声明: H302-H315-H318-H335
- 警告文: P261-P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-37/38-41
- セキュリティの説明: 26-39
-
危険物標識:

- 危険レベル:IRRITANT
1-Morpholinopropan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M156421-100mg |
1-methyl-2-morpholin-4-ylethylamine |
50998-05-5 | 100mg |
$ 50.00 | 2022-06-04 | ||
| Enamine | EN300-40421-0.1g |
1-(morpholin-4-yl)propan-2-amine |
50998-05-5 | 95.0% | 0.1g |
$63.0 | 2025-03-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M170677-1g |
1-(4-Morpholinyl)-2-propanamine |
50998-05-5 | 1g |
¥1,028.00 | 2021-05-21 | ||
| Chemenu | CM115562-5g |
1-methyl-2-morpholin-4-ylethylamine |
50998-05-5 | 95% | 5g |
$624 | 2021-08-06 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00001-1G |
1-(4-Morpholinyl)-2-propanamine |
50998-05-5 | 1g |
¥4097.58 | 2023-11-14 | ||
| abcr | AB218640-500 mg |
1-(4-Morpholinyl)-2-propanamine; 95% |
50998-05-5 | 500MG |
€264.80 | 2022-03-04 | ||
| Enamine | EN300-40421-0.5g |
1-(morpholin-4-yl)propan-2-amine |
50998-05-5 | 95.0% | 0.5g |
$143.0 | 2025-03-15 | |
| eNovation Chemicals LLC | Y1255984-1g |
4-(2-aminopropyl)morpholine |
50998-05-5 | 95% | 1g |
$255 | 2024-06-06 | |
| Enamine | EN300-40421-2.5g |
1-(morpholin-4-yl)propan-2-amine |
50998-05-5 | 95.0% | 2.5g |
$310.0 | 2025-03-15 | |
| Enamine | EN300-40421-1.0g |
1-(morpholin-4-yl)propan-2-amine |
50998-05-5 | 95.0% | 1.0g |
$183.0 | 2025-03-15 |
1-Morpholinopropan-2-amine 関連文献
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
50998-05-5 (1-Morpholinopropan-2-amine) 関連製品
- 847798-58-7(1-(morpholin-4-yl)butan-2-amine)
- 938459-08-6(N-methyl-2-morpholin-4-ylpropan-1-amine)
- 6105-75-5(2-methyl-1-(morpholin-4-yl)propan-2-amine)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
推奨される供給者
Amadis Chemical Company Limited
(CAS:50998-05-5)1-(4-Morpholinyl)-2-propanamine

清らかである:99%/99%
はかる:5.0g/10.0g
価格 ($):430.0/633.0